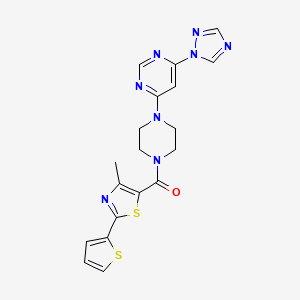![molecular formula C23H20Cl2N2O4 B2474803 4-[(3,4-dichlorophenyl)methoxy]-N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide CAS No. 303987-17-9](/img/structure/B2474803.png)
4-[(3,4-dichlorophenyl)methoxy]-N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes dichlorophenyl and dimethoxyphenyl groups attached to a benzohydrazide core. This compound is of interest due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dichlorobenzyl chloride with sodium methoxide to form 3,4-dichlorophenylmethoxy. This intermediate is then reacted with hydrazine hydrate to produce 4-[(3,4-dichlorophenyl)methoxy]benzohydrazide. The final step involves the condensation of this intermediate with 3,4-dimethoxybenzaldehyde under acidic conditions to yield the target compound .
Analyse Des Réactions Chimiques
4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique molecular structure and biological activity.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems .
Comparaison Avec Des Composés Similaires
4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide can be compared with similar compounds such as:
4-[(3,4-dichlorophenyl)methoxy]benzohydrazide: This compound lacks the dimethoxyphenyl group, which may result in different biological activities and chemical properties.
4-[(3,4-dimethoxyphenyl)methoxy]benzohydrazide:
The uniqueness of 4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O4/c1-29-21-10-4-15(12-22(21)30-2)13-26-27-23(28)17-5-7-18(8-6-17)31-14-16-3-9-19(24)20(25)11-16/h3-13H,14H2,1-2H3,(H,27,28)/b26-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYQENDFAGVTFN-ZMFRSBBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2474722.png)
![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)
![1,3-dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2474724.png)
![6-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2474725.png)

![7-Oxa-5-azaspiro[3.4]octane-2,6-dione](/img/structure/B2474727.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2474733.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride](/img/structure/B2474735.png)
![1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine](/img/structure/B2474739.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2474743.png)
